molecular formula C6H9N3O2 B12830293 1-(2-Aminoethyl)-1H-pyrazole-5-carboxylic acid

1-(2-Aminoethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12830293
M. Wt: 155.15 g/mol
InChI Key: NRDMBDPFZGIVNM-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an aminoethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with a suitable pyrazole precursor, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, oxo derivatives, and reduced forms of the compound .

Scientific Research Applications

1-(2-Aminoethyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The pyrazole ring can participate in π-π stacking interactions, further enhancing its binding affinity .

Comparison with Similar Compounds

  • 1-(2-Aminoethyl)-1H-imidazole-5-carboxylic acid
  • 1-(2-Aminoethyl)-1H-pyrrole-5-carboxylic acid
  • 1-(2-Aminoethyl)-1H-triazole-5-carboxylic acid

Comparison: 1-(2-Aminoethyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to imidazole, pyrrole, and triazole analogs. These differences influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-(2-aminoethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C6H9N3O2/c7-2-4-9-5(6(10)11)1-3-8-9/h1,3H,2,4,7H2,(H,10,11)

InChI Key

NRDMBDPFZGIVNM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CCN)C(=O)O

Origin of Product

United States

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